molecular formula C14H14BrNO2S B11179864 N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide

N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B11179864
M. Wt: 340.24 g/mol
InChI Key: QLOJKKWHQPIAKX-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-1-phenylmethanesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. As a sulfonamide derivative, it shares a core functional group with compounds that have been investigated for their ability to inhibit cytochrome P450 enzymes like CYP17, a key target in therapeutic areas such as oncology . The molecular structure, featuring a bromo-methylphenyl group, is commonly found in compounds screened for various biological activities, underscoring its utility as a versatile building block or lead compound in drug discovery programs . This reagent is strictly for use in laboratory research to explore its physicochemical properties, mechanism of action, and potential pharmacological applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C14H14BrNO2S/c1-11-9-13(15)7-8-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3

InChI Key

QLOJKKWHQPIAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 4-bromo-2-methylaniline as the primary aromatic precursor. Sulfonamide formation occurs through nucleophilic attack of the aniline’s amine group on methanesulfonyl chloride’s electrophilic sulfur atom. The reaction proceeds under inert conditions (argon atmosphere) to prevent oxidation of sensitive intermediates.

Reaction Equation:

4-Bromo-2-methylaniline+CH3SO2ClN-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide+HCl\text{4-Bromo-2-methylaniline} + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{this compound} + \text{HCl}

Optimization of Reaction Conditions

Critical parameters include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) enhances reaction homogeneity.

  • Temperature: Reactions conducted at 0–5°C minimize side product formation.

  • Base: Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction forward.

Table 1: Yield Variation with Solvent and Temperature

SolventTemperature (°C)Yield (%)Purity (HPLC)
DCM09298.5
THF258597.2
Ethanol257895.8

Coupling Agent-Mediated Synthesis

Use of EDCI and DMAP

Carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable efficient sulfonamide bond formation under mild conditions. This method is preferred for sterically hindered amines.

Procedure:

  • Dissolve 4-bromo-2-methylaniline (10 mmol) in anhydrous DCM.

  • Add EDCI (12 mmol) and 4-dimethylaminopyridine (DMAP, 1 mmol).

  • Introduce methanesulfonyl chloride (12 mmol) dropwise at 0°C.

  • Stir for 20 hours at room temperature.

Table 2: EDCI-Mediated Reaction Performance

EDCI Equiv.DMAP Equiv.Yield (%)Reaction Time (h)
1.20.19020
1.50.29318
2.00.39415

Advantages Over Traditional Methods

  • Reduced Side Products: EDCI activates the sulfonyl chloride, minimizing hydrolysis.

  • Scalability: Demonstrated efficacy in gram-scale syntheses with >90% yield.

Friedel-Crafts Acylation Followed by Sulfonylation

Two-Step Synthesis Pathway

This approach involves initial Friedel-Crafts acylation to install the bromine substituent, followed by sulfonylation.

Step 1: Friedel-Crafts Bromination

  • Reagents: Bromoacetyl bromide, AlCl₃ (catalyst), DCM.

  • Conditions: 0–5°C, 2 hours.

Step 2: Sulfonylation

  • Reagents: Methanesulfonyl chloride, TEA.

  • Conditions: Room temperature, 12 hours.

Table 3: Comparison of Stepwise Yields

StepYield (%)Key Impurities
188Di-brominated byproducts
291Unreacted amine

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

  • Reactants: 4-bromo-2-methylaniline (1 equiv), methanesulfonyl chloride (1.2 equiv).

  • Solvent: Acetonitrile.

  • Power: 150 W, 80°C, 15 minutes.

Table 4: Microwave vs Conventional Heating

ParameterMicrowaveConventional
Time (min)15180
Yield (%)8985
Energy Use (kW)0.52.1

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8.6 Hz, 1H, Ar-H), 7.32 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 3.02 (s, 3H, SO₂CH₃).

  • FT-IR (KBr): 1325 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).

Purity Assessment

  • HPLC: >98% purity using C18 column, acetonitrile/water (70:30) mobile phase.

  • Mass Spec (HRMS): [M+H]⁺ m/z calculated 328.0123, observed 328.0119.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Throughput: 5 kg/day using tubular reactors with in-line purification.

  • Cost Analysis: EDCI-mediated method reduces raw material costs by 20% compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide has been investigated for its biological activities, particularly in the context of cancer and infectious diseases.

Anticancer Research

Recent studies have highlighted its potential as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer models. For instance:

  • Case Study : A drug library screening identified this compound as a promising candidate due to its significant cytotoxicity against multiple cancer cell lines. Specific assays indicated that the compound inhibited cell proliferation effectively, suggesting its potential use in cancer therapeutics .

Antimicrobial Activity

The compound has also shown promise in antimicrobial research. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their activity.

  • Case Study : In vitro studies have demonstrated that this compound exhibits inhibitory effects on various strains of bacteria, indicating its potential as an antimicrobial agent .

Applications in Medicinal Chemistry

The compound's unique structure makes it suitable for further modifications aimed at enhancing its efficacy and specificity. Researchers are exploring derivatives of this compound to improve its pharmacological properties.

Research Findings Summary Table

Application AreaFindingsReferences
AnticancerSignificant cytotoxicity against breast and lung cancer cell lines
AntimicrobialInhibitory effects on various bacterial strains
MechanismBinding affinity to enzymes and receptors due to bromine substitution

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The bromine atom can participate in halogen bonding, further influencing molecular interactions. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a) N-(4-bromo-2-methylphenyl)-4-cyanobenzene-1-sulfonamide (C₁₄H₁₁BrN₂O₂S)

  • Key Difference: Incorporates a cyano group (-CN) at the 4-position of the benzene ring in place of a hydrogen atom.
  • Impact: The electron-withdrawing cyano group increases polarity and may enhance binding affinity to targets requiring strong dipole interactions. The molar mass (351.22 g/mol) is slightly higher than the target compound due to the additional nitrogen atom .

b) N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide (C₁₅H₁₇NO₂S)

  • Key Difference : Features two methyl groups at the 2- and 4-positions of the phenyl ring instead of bromine and methyl.
  • Impact : The absence of bromine reduces molecular weight (275.37 g/mol) and lipophilicity. Methyl groups may improve metabolic stability but decrease electronegativity compared to bromine .

c) N-(4-bromophenyl)-1-(4-nitrophenyl)methanesulfonamide (C₁₃H₁₁BrN₂O₄S)

  • Key Difference: Contains a nitro group (-NO₂) at the 4-position of the benzene ring.
  • Higher molecular weight (371.21 g/mol) compared to the target compound .
Analogues with Heterocyclic or Aliphatic Modifications

a) (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide (C₁₉H₂₂N₂O₃S)

  • Key Difference : Includes a dihydrooxazole ring and isopropyl group.
  • Higher molecular weight (358.45 g/mol) and altered solubility due to the oxazole ring .

b) N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (C₂₀H₁₅ClF₃NO₃S)

  • Key Difference : Substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups.
  • Impact: Strong electron-withdrawing effects from -CF₃ enhance metabolic resistance and acidity (pKa ~9.93).

Biological Activity

N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C13_{13}H12_{12}BrN\O2_2S
  • Molecular Weight : 264.14 g/mol

The structure includes a brominated aromatic ring, which is known to enhance biological activity by increasing lipophilicity and facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking substrates or binding to active sites, thereby disrupting essential biochemical pathways.
  • Receptor Modulation : The bromo-substituted phenyl ring may interact with various receptors, modulating their function and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation:

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.5
HeLa (Cervical Cancer)4.0

The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Case Studies and Research Findings

  • In Vitro Studies : A recent study demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study reported an increase in caspase-3 and caspase-9 activities, indicating a mitochondrial pathway of apoptosis.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Tumor volume measurements indicated a significant decrease in size after treatment over a four-week period.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the bromine substituent could enhance potency. For instance, replacing bromine with iodine increased activity against certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor (e.g., 4-bromo-2-methylaniline) with phenylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include reaction temperature (0–25°C), stoichiometric control of the sulfonyl chloride, and purification via recrystallization or column chromatography. Side reactions, such as over-sulfonylation or hydrolysis, are mitigated by inert atmospheres and anhydrous solvents .

Q. Which spectroscopic and crystallographic methods are typically employed for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., bromine’s deshielding effects, methyl group splitting).
  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths, angles, and packing motifs. For example, Acta Crystallographica reports highlight sulfonamide torsion angles (e.g., 65–75°) and Br···π interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 354.24 g/mol) and isotopic patterns for bromine .

Q. How is the purity of this compound assessed in research settings, and what analytical standards are applied?

  • Methodological Answer : Purity is validated via:

  • HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) and comparison to pharmacopeial impurity thresholds (e.g., ≤0.1% for individual impurities) .
  • Melting point analysis : Consistency with literature values (e.g., 145–148°C) indicates crystalline purity.
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts, crystal packing) for this sulfonamide?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using Gaussian or ORCA, comparing predicted vs. observed NMR shifts. Adjust for solvent effects (e.g., PCM model for DMSO).
  • Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in X-ray data . For example, reports using WinGX to resolve anisotropic displacement mismatches .
  • Statistical validation : Apply R-factor convergence (<5%) and Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies optimize the sulfonylation step in synthesizing derivatives with varying substituents on the phenyl rings?

  • Methodological Answer :

  • Electrophilic directing groups : Introduce electron-withdrawing groups (e.g., nitro) on the aryl amine to enhance sulfonyl chloride reactivity.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve yields (≥85%) by enhancing coupling efficiency .
  • Protecting groups : Temporarily block reactive sites (e.g., -NH2_2) with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. What advanced computational methods predict the binding affinity of this compound towards biological targets like enzyme active sites?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., cyclooxygenase-2). Focus on sulfonamide’s hydrogen bonding with catalytic residues .
  • MD simulations : GROMACS-based trajectories (50 ns) assess stability of ligand-protein complexes (RMSD <2 Å).
  • Free-energy perturbation : Calculate ΔG binding using thermodynamic integration, validated against SPR or ITC data .

Q. How do researchers address challenges in characterizing the compound’s solid-state behavior, such as polymorphism or solvate formation?

  • Methodological Answer :

  • PXRD : Compare experimental patterns to Cambridge Structural Database entries to identify polymorphic forms.
  • Thermogravimetric analysis (TGA) : Detect solvates (e.g., hydrate loss at 100–120°C) and quantify amorphous content.
  • Variable-temperature XRD : Monitor phase transitions (e.g., Form I → Form II at 180°C) using synchrotron radiation .

Q. What methodologies are employed to investigate the compound’s metabolic stability in in vitro pharmacological studies?

  • Methodological Answer :

  • Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) using first-order kinetics.
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) quantify IC50_{50} values.
  • Reactive metabolite trapping : Use glutathione to detect electrophilic intermediates formed during oxidation .

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